Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]-
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Overview
Description
4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide is an organic compound that features a naphthalene ring fused to a benzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-(Naphthalen-1-yl)propanoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is subsequently reacted with benzimidamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (Br2, Cl2), nitric acid (HNO3), or alkyl halides (R-X).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives of the propanoyl moiety.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its structural similarity to other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities.
Benzimidazole derivatives: Compounds such as benzimidazole and its various substituted forms.
Uniqueness
4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide is unique due to the combination of the naphthalene and benzimidamide moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
62178-65-8 |
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Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(3-naphthalen-1-ylpropanoyl)benzenecarboximidamide |
InChI |
InChI=1S/C20H18N2O/c21-20(22)17-10-8-16(9-11-17)19(23)13-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H3,21,22) |
InChI Key |
NBGFGGIDANFMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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